Product packaging for Puberanidine(Cat. No.:CAS No. 11033-64-0)

Puberanidine

Cat. No.: B087689
CAS No.: 11033-64-0
M. Wt: 542.7 g/mol
InChI Key: VSUODASNSRJNCP-WGVBKJPXSA-N
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Description

Overview of Norditerpenoid Alkaloids (NDAs) and their Significance in Chemical Biology

Norditerpenoid alkaloids (NDAs) are a class of naturally occurring chemical compounds characterized by their complex, highly oxygenated, and often hexacyclic structures. mdpi.comresearchgate.net These alkaloids are predominantly found in plants of the Aconitum and Delphinium genera. mdpi.comrsc.org Structurally, NDAs are classified as C18 or C19-diterpenoid alkaloids, with the majority containing an N-ethylpiperidine group. rsc.orgresearchgate.netnih.gov The intricate three-dimensional configuration of NDAs is a crucial factor in their biological activity. mdpi.comresearchgate.net

The significance of NDAs in chemical biology is substantial, owing to their diverse and potent pharmacological activities. nih.govrsc.org Research has demonstrated that these compounds exhibit a wide range of effects, including analgesic, anti-inflammatory, and antiarrhythmic properties. nih.govrsc.org The complex structures of NDAs make them valuable candidates for the development of new therapeutic agents. mdpi.com

C18-diterpenoid alkaloids, a specific subgroup of NDAs, are distinguished by the absence of a carbon at the C-18 position. nih.gov Although less abundant than their C19 counterparts, C18-DAs have garnered significant research interest due to their unique structures and broad spectrum of bioactivities. nih.govrsc.org

Historical Context of Puberanidine Discovery and Initial Academic Reporting

The discovery and isolation of natural products like this compound are rooted in the historical practice of investigating plants for their medicinal properties. nih.gov The general process involves extraction of plant material, followed by various chromatographic techniques to isolate pure compounds. tandfonline.comsathyabama.ac.in The structural elucidation of these isolated compounds is then achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netnih.govuni-duesseldorf.de

This compound has been isolated from several plant species within the Aconitum genus, including Aconitum barbatum var. puberulum and Aconitum orientale. rsc.orgyok.gov.trresearchgate.net For instance, a study on the roots of a white-flowering Aconitum orientale sample led to the isolation of this compound alongside other known norditerpenoid alkaloids. researchgate.net The presence of this compound in these plants was confirmed through chromatographic and spectroscopic analysis. yok.gov.tr

This compound as a Lappaconitine-Type C18-Diterpenoid Alkaloid in Research Paradigms

This compound is classified as a lappaconitine-type C18-diterpenoid alkaloid. nih.govrsc.org This classification is based on its specific structural features. The C18-diterpenoid alkaloids are broadly divided into two main types: lappaconitine-type and ranaconitine-type. mdpi.com The key structural difference between these two types is the substitution pattern on the core skeleton. mdpi.com

Lappaconitine-type alkaloids, including this compound, are primarily found in Aconitum species. nih.govrsc.org this compound itself has been identified in both Aconitum and Delphinium plants. nih.govrsc.org It is also known as N-deacetyllappaconitine, indicating its close structural relationship to the more widely known lappaconitine (B608462). rsc.orgresearchgate.net In fact, this compound is a metabolite of lappaconitine. rsc.orgresearchgate.net

The study of lappaconitine-type alkaloids like this compound is significant for understanding structure-activity relationships within this class of compounds. rsc.org For example, research has shown that both lappaconitine and its N-deacetyl metabolite, this compound, exhibit similar biological activities. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N2O7 B087689 Puberanidine CAS No. 11033-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUODASNSRJNCP-BXUVZERWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911593
Record name 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11033-64-0
Record name 20-Ethyl-8,9-dihydroxy-1,14,16-trimethoxyaconitan-4-yl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Isolation, and Phytochemical Investigations of Puberanidine

Plant Sources and Chemotaxonomic Relevance for Puberanidine

The occurrence of this compound is confined to a narrow range of plant species, which provides valuable data for taxonomic classification.

Phytochemical studies have identified this compound as a constituent of certain species within the Aconitum genus. It was first isolated from the roots of Aconitum barbatum var. puberulum along with other new diterpenoid alkaloids like puberanine, puberaconitine, and puberaconitidine nih.govresearchgate.net. Subsequent research has also confirmed its presence in Aconitum orientale, a species found in Turkey. In one study of a pale purple-flowering variety of A. orientale, this compound was isolated alongside other norditerpenoid alkaloids, including septentriodine, lappaconitine (B608462), finaconitine, ranaconitine, and delstaphinine dergipark.org.tr. The consistent co-occurrence with other diterpenoid alkaloids highlights the complex chemical profile of these plants.

This compound belongs to the C18-diterpenoid alkaloid (DA) group. The distribution of these alkaloids is a key characteristic of the Delphineae tribe in the Ranunculaceae family, which primarily includes the genera Aconitum and Delphinium nih.govsemanticscholar.orgrsc.orgrsc.org.

Research indicates that C18-DAs are predominantly found in plants of the Aconitum genus, with a significantly lower frequency in Delphinium species nih.govsemanticscholar.orgrsc.orgrsc.org. Within the Aconitum genus, these compounds are most abundant in the subgenus Lycoctonum nih.govsemanticscholar.orgrsc.org. This specific distribution pattern gives C18-DAs significant chemotaxonomic value, allowing them to serve as molecular markers for the taxonomic classification of plants within this tribe, particularly for infrageneric divisions nih.govsemanticscholar.orgrsc.orgrsc.org. The presence of these alkaloids is considered a distinguishing feature that supports taxonomic groupings based on morphological characteristics nih.govsemanticscholar.org.

Table 1: Distribution of C18-Diterpenoid Alkaloids in Delphineae Tribe

Genus Subgenus/Group Relative Abundance of C18-DAs Chemotaxonomic Significance
Aconitum Lycoctonum High Primary source of C18-DAs, useful marker for this subgenus. nih.govsemanticscholar.orgrsc.org
Aconitum Aconitum Low Less frequent occurrence compared to Lycoctonum. nih.gov
Aconitum Gymnaconitum None Reported Absence is a distinguishing chemotaxonomic feature. nih.gov
Delphinium N/A Low Occur much less frequently than in Aconitum. nih.govsemanticscholar.orgrsc.org

Advanced Chromatographic Techniques for this compound Isolation and Purification

The extraction and purification of this compound from its natural sources involve overcoming the challenge of separating it from a complex mixture of similar alkaloids.

The isolation of diterpenoid alkaloids like this compound from plants such as Aconitum species typically begins with the extraction of the plant material (often the roots) using solvents like ethanol mdpi.com. The resulting crude extract contains a multitude of compounds. To isolate individual alkaloids, various chromatographic techniques are employed.

Common methods include:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude alkaloidal extract. Silica gel is a frequently used stationary phase, and a gradient of solvents is passed through the column to separate compounds based on their polarity magtechjournal.com.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the desired compounds. Visualization can be achieved using UV light or specific reagents like Dragendorff's reagent, which is used for detecting alkaloids scholarena.com.

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a more advanced, liquid-liquid chromatography technique that has proven effective for separating alkaloids from Aconitum crude extracts. It avoids the use of solid adsorbents, which can cause irreversible adsorption and sample degradation. This method has been successfully used to isolate seven diterpenoid alkaloids from Aconitum coreanum with high purity and recovery, demonstrating its suitability for separating complex alkaloid mixtures mdpi.com.

Centrifugal Partition Chromatography (CPC): Similar to CCC, CPC is a liquid-liquid chromatographic technique that has been shown to be a method of choice for obtaining high-purity alkaloids from plant biomass in a single step nih.govresearchgate.net.

The final structural elucidation of the isolated compound is then performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govresearchgate.net.

Determining the quantity of specific alkaloids like this compound in biological samples (e.g., plasma, urine) is essential for pharmacokinetic and toxicological studies. While specific studies on the quantitative determination of this compound in biological fluids are not widely documented, established methods for analyzing other alkaloids in such matrices are applicable.

These analytical methods must be highly sensitive and selective to detect low concentrations and distinguish the analyte from endogenous matrix components.

Table 2: Potential Analytical Methods for Quantitative Determination

Technique Description Detection Limit Key Advantages
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase. Often coupled with UV or electrochemical detection. nih.gov Typically in the µg/L range. nih.gov Widely available, robust, and reliable for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, followed by detection with a mass spectrometer for high specificity. Can detect very low levels (e.g., one adduct in 3.5 million nucleotides for benzidine). High sensitivity and structural confirmation capabilities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and specific detection of MS. A standard for biofluid analysis. purdue.edu Can reach low ng/mL or even pg/mL levels. High throughput, sensitivity, and specificity; suitable for non-volatile compounds.

| Paper Spray Mass Spectrometry | A newer, rapid technique where a small volume of a biofluid sample on paper is subjected to a high voltage, creating ions that are analyzed by MS. | Limits of quantitation as low as several nanograms per milliliter have been achieved for nicotine alkaloids. purdue.edu | Minimal sample preparation, rapid analysis time, suitable for point-of-care testing. purdue.edu |

Biosynthetic Pathways and in Vivo Metabolism of Puberanidine

Elucidation of Norditerpenoid Alkaloid Biosynthesis Pathways

The biosynthesis of C19 and C18 norditerpenoid alkaloids (NDAs), a class to which Puberanidine belongs, is a complex process that begins with the precursor isopentenyl pyrophosphate (IPP). rsc.org IPP is generated through the mevalonate (B85504) and methylerythritol (MEP) pathways. rsc.org The journey from this basic building block to the complex hexacyclic structures of NDAs involves numerous enzymatic steps and intermediates, though several aspects of this pathway remain under investigation. researchgate.netrsc.org

The initial steps in NDA biosynthesis are relatively well-understood. Isopentenyl diphosphate (B83284) isomerase facilitates the conversion of IPP to its isomer, dimethylallyl pyrophosphate (DMAPP). rsc.org Subsequently, geranylgeranyl pyrophosphate synthase combines DMAPP with three units of IPP to form geranylgeranyl pyrophosphate (GGPP). rsc.org

From GGPP, the pathway proceeds through several key intermediates and enzymatic reactions:

ent-Copalyl Diphosphate (ent-CPP): GGPP is cyclized by ent-copalyl diphosphate synthase to produce ent-CPP. rsc.org

Diterpene Skeletons: ent-CPP serves as a crucial branch point. It can be further cyclized to form either ent-kaurane or ent-atisane, which are the foundational skeletons for the majority of C19 and C18 NDAs. rsc.orgnih.gov The conversion to ent-kaurene (B36324) is mediated by ent-kaurene synthase. rsc.org

Oxidation Steps: The diterpene skeletons undergo a series of oxidation reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov For instance, ent-kaurene oxidase (KO, a CYP701A family enzyme) converts ent-kaurene into ent-kaurenal. rsc.org Recent research has identified a pair of terpene synthases and three distinct CYPs as key players in the initial steps toward producing the atisinium intermediate in Delphinium grandiflorum and Aconitum plicatum. nih.gov

A summary of key identified enzymes and intermediates is presented below.

Precursor/IntermediateEnzyme(s)Product
Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP)Geranylgeranyl Pyrophosphate SynthaseGeranylgeranyl Pyrophosphate (GGPP)
Geranylgeranyl Pyrophosphate (GGPP)ent-Copalyl Diphosphate Synthaseent-Copalyl Diphosphate (ent-CPP)
ent-Copalyl Diphosphate (ent-CPP)ent-Kaurene Synthaseent-Kaurene
ent-Kaureneent-Kaurene Oxidase (CYP701A)ent-Kaurenal
Diterpene Skeletons (e.g., atisane, kaurane)Cytochromes P450, ReductasesDiterpenoid Alkaloid Intermediates

This table provides a simplified overview of the early stages of NDA biosynthesis.

Despite progress in identifying the entry points of NDA biosynthesis, significant gaps in knowledge, often referred to as "missing links," persist. researchgate.netrsc.org The structural complexity and vast diversity of NDAs suggest a highly intricate network of enzymatic modifications, many of which are yet to be characterized. researchgate.netmdpi.com While the initial formation of the C19 and C18 diterpene skeletons is understood, the precise sequence of enzymatic steps and the specific enzymes responsible for the later-stage modifications (such as complex oxygenation and rearrangement reactions) that lead to the final structures of alkaloids like this compound are largely unknown. researchgate.netnih.gov Research efforts are focused on using transcriptomics and co-expression analysis in NDA-producing plants like Aconitum and Delphinium to identify the candidate genes, particularly for cytochromes P450 and other modifying enzymes, that fill these biosynthetic gaps. nih.gov

In Vivo Metabolic Transformation Studies of this compound and Its Analogs

This compound is a naturally occurring analogue of the well-known norditerpenoid alkaloid, Lappaconitine (B608462). rsc.org Crucially, it is also a primary active metabolite of Lappaconitine, formed through biotransformation processes in vivo. rsc.org Understanding the metabolism of Lappaconitine is therefore essential to understanding the biological presence and activity of this compound.

The most significant metabolic pathway leading to the formation of this compound is the N-deacetylation of Lappaconitine. rsc.org this compound is chemically known as N-deacetyllappaconitine. rsc.orgresearchgate.net This conversion is a key step in the in vivo processing of Lappaconitine and is considered a natural detoxification response, although the resulting metabolite, this compound, retains biological activity. rsc.org

Beyond N-deacetylation, Lappaconitine undergoes several other metabolic transformations. These pathways often occur in combination, leading to a variety of metabolites. rsc.org

O-demethylation: The removal of methyl groups from methoxy (B1213986) substituents on the alkaloid skeleton. rsc.org

Hydroxylation: The addition of a hydroxyl group to the molecule. rsc.org

N-deethylation: The removal of the N-ethyl group, though this is a less common pathway for Lappaconitine. rsc.org

Hydrolysis: Cleavage of ester bonds. rsc.org

Studies have identified specific metabolites such as 16-O-demethyl-deacetyllappaconitine and 5′-OH-lappaconitine as major products in rats, indicating that N-deacetylation is often followed by other modifications. rsc.org

Parent CompoundMetabolic ProcessMajor Metabolite(s)
LappaconitineN-deacetylationThis compound (N-deacetyllappaconitine)
LappaconitineO-demethylation, Hydroxylation, N-deacetylation16-O-demethyl-deacetyllappaconitine, 5′-OH-lappaconitine
LappaconitineO-demethylation1-O-demethyl-lappaconitine, 14-O-demethyl-lappaconitine, 16-O-demethyl-lappaconitine

This table highlights the primary metabolic transformations of Lappaconitine.

The metabolism of Lappaconitine and its analogs has been investigated in various biological systems, revealing species-specific differences. rsc.org In vivo studies in rats and rabbits have shown that the primary metabolic pathways include N-deacetylation, O-demethylation, and hydroxylation. rsc.org One study noted that while the metabolic profile was generally similar between rats and rabbits, fewer metabolites were observed in rats. rsc.org

In vitro studies using liver microsomes provide a more direct comparison of metabolic capacity. A study comparing human liver microsomes (HLM) and rat liver microsomes (RLM) found that N-deacetylation, hydroxylation, and O-demethylation were the main metabolic pathways in both. rsc.org However, the metabolism in HLM was more extensive, generating a greater number of metabolites than in RLM. rsc.org In rats, N-deacetylation, O-demethylation, and hydroxylation are the principal metabolic routes. researchgate.net The concentration of Lappaconitine decreases over time, corresponding with an increase in this compound (N-deacetyllappaconitine) due to N-deacetylation. rsc.org Subsequently, as this compound levels decrease, metabolites like 14-O-demethyl- and 16-O-demethyl-deacetyllappaconitine increase. rsc.org

Animal Model/SystemKey Metabolic Pathways ObservedNotes
RatsN-deacetylation, O-demethylation, Hydroxylation16-O-demethyl-deacetyllappaconitine and 5′-OH-lappaconitine are major metabolites. rsc.org
RabbitsOxidation (Hydroxylation), O-demethylation, N-deethylationMetabolic profile is similar to rats, but with more metabolites detected. rsc.org
Human Liver Microsomes (HLM)N-deacetylation, Hydroxylation, O-demethylationGenerates more metabolites compared to RLM. rsc.org
Rat Liver Microsomes (RLM)N-deacetylation, Hydroxylation, O-demethylationMetabolism is less extensive than in HLM. rsc.org

This table summarizes the comparative metabolism of Lappaconitine in different models.

The biotransformation of norditerpenoid alkaloids is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are monooxygenases crucial for the metabolism of xenobiotics. rsc.orgwikipedia.orgmdpi.com Studies on Aconitum alkaloids have implicated several specific CYP isoforms in their metabolism. rsc.org

For alkaloids structurally related to this compound and Lappaconitine, the following CYP enzymes have been identified as key contributors:

CYP3A and CYP2C: These isoforms are involved in mediating all major pathways, including hydroxylation, demethylation, N-deethylation, and deacetylation. rsc.org

CYP2D: This enzyme also contributes to hydroxylation and N-deethylation reactions. rsc.org

CYP2E1: This isoform is involved in demethylation and N-deethylation processes. rsc.org

These enzyme systems are responsible for the primary metabolic conversions, such as the N-deacetylation of Lappaconitine to this compound and the subsequent O-demethylation and hydroxylation of both the parent compound and its metabolites. rsc.org The involvement of multiple CYP isoforms highlights the complex and overlapping nature of xenobiotic metabolism. nih.gov

Influence of Administration Routes on Metabolic Fate in Animal Studies

The route of administration plays a pivotal role in determining the metabolic journey of a compound through the body. For alkaloids related to this compound, such as its parent compound Lappaconitine, the chosen route can significantly alter metabolic outcomes by influencing the extent of first-pass metabolism in the liver.

When a compound is administered intravenously (i.v.) or intramuscularly (i.m.), it enters the systemic circulation directly, bypassing the initial passage through the liver. researchgate.net This leads to a higher concentration of the parent drug in the bloodstream and a different metabolite profile compared to oral administration, which subjects the compound to extensive first-pass metabolism in the liver. researchgate.net Studies on Lappaconitine, from which this compound is derived via N-deacetylation, have shown that i.m. administration results in a high ratio of the parent compound compared to its metabolites. researchgate.net This is because the drug largely avoids the metabolic machinery of the liver initially. researchgate.net Consequently, when studying the metabolic fate of this compound itself or its formation from a parent compound, the administration route is a critical experimental variable that dictates the observed pharmacokinetic and metabolic profiles in animal models. creative-bioarray.com

In Vitro Metabolism Studies Using Cellular and Subcellular Systems

To elucidate the specific metabolic pathways of xenobiotics, researchers utilize various in vitro systems that replicate the metabolic environment of the liver. These systems include subcellular fractions like microsomes and S9 fractions, as well as cellular models like hepatocytes.

Microsomal and S9 Fraction Studies for Phase I and Phase II Metabolism

Microsomal and S9 fractions are staples in metabolic research. wikipedia.org Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) oxidases. wikipedia.org The S9 fraction is a supernatant obtained from liver homogenate that contains both microsomes and the cytosolic fraction. wikipedia.org This means the S9 fraction contains enzymes for both Phase I (e.g., CYPs) and Phase II (e.g., transferases) metabolism, offering a more comprehensive, though often less rapid, view of metabolic pathways compared to microsomes alone. creative-bioarray.comwikipedia.org

Studies on Lappaconitine, the parent compound of this compound, have utilized both human liver microsomes (HLM) and rat liver microsomes (RLM) to investigate its metabolism. rsc.org These studies have conclusively identified N-deacetylation as a primary metabolic pathway, which results in the formation of this compound (also known as N-deacetyllappaconitine). rsc.org As the concentration of Lappaconitine decreases over time in these in vitro systems, the concentration of this compound correspondingly increases. rsc.org

Further investigation into the metabolism of this compound itself has shown that it undergoes subsequent metabolic transformations. The main pathways identified are O-demethylation and hydroxylation. rsc.org Specifically, 14-O-demethyl- and 16-O-demethyl-deacetyllappaconitine have been identified as metabolites of this compound. rsc.org The enzymes responsible for the metabolism of related alkaloids include CYP3A4/5, CYP2D6, and CYP2C9. rsc.org

Table 1: Summary of In Vitro Metabolic Pathways for Lappaconitine and this compound

Parent Compound Metabolic Reaction Metabolite Enzyme System
Lappaconitine N-deacetylation This compound (N-deacetyllappaconitine) HLM, RLM
Lappaconitine Hydroxylation Hydroxylated Lappaconitine HLM, RLM
Lappaconitine O-demethylation O-demethylated Lappaconitine HLM, RLM
This compound O-demethylation 14-O-demethyl-deacetyllappaconitine HLM, RLM
This compound O-demethylation 16-O-demethyl-deacetyllappaconitine HLM, RLM

Hepatocyte-Based Assays for Predicting In Vivo Metabolism

Hepatocytes, or liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. creative-bioarray.comnih.gov This allows for the investigation of the interplay between Phase I and Phase II metabolism, as well as the role of transporters, which is not possible with subcellular fractions alone. ebi.ac.uk Assays using cultured hepatocytes, often in a "sandwich" configuration that allows for the study of biliary excretion, provide a more holistic and physiologically relevant model to predict a compound's in vivo metabolic fate. ebi.ac.uk

In the context of this compound, hepatocyte-based assays would be employed to confirm the metabolic pathways observed in microsomal studies and to identify any additional metabolites formed through pathways not active in subcellular fractions. nih.gov For example, studies on the alkaloid piperine (B192125) in mouse, rat, dog, and human hepatocytes identified multiple metabolic pathways, including oxidation, hydroxylation, and glucuronidation, and revealed species-specific differences in the major metabolic routes. nih.gov Such comparative studies are crucial for extrapolating animal data to humans. nih.gov While specific data from hepatocyte assays focused solely on this compound are limited, the methodology provides a powerful tool to predict its hepatic clearance, metabolite profile, and potential for drug-drug interactions in a highly biorelevant system. nih.govebi.ac.uk

Chemical Synthesis, Semisynthesis, and Derivatization Strategies for Puberanidine Analogs

Strategies for the Total Synthesis of Complex Norditerpenoid Alkaloids

The total synthesis of complex norditerpenoid alkaloids like Puberanidine is a testament to the ingenuity of modern organic chemistry. These endeavors often require the development of novel synthetic methodologies and the orchestration of numerous intricate steps. Common strategies involve the construction of the complex polycyclic core through a series of cycloadditions, radical cyclizations, and fragment couplings. thieme-connect.commdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.netacs.orgchemrxiv.orgresearchgate.netu-tokyo.ac.jp

One prominent approach involves the use of Diels-Alder reactions to assemble key carbocyclic rings of the alkaloid scaffold. thieme-connect.commdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.net For instance, the synthesis of related alkaloids has utilized intramolecular Diels-Alder reactions to construct the AEF ring systems. thieme-connect.com Another powerful tool is radical cyclization, which has been employed to forge crucial carbon-carbon bonds within the hexacyclic core. nih.govacs.org

Fragment coupling strategies have also emerged as a powerful paradigm for the synthesis of these complex molecules. acs.orgchemrxiv.org These approaches involve the synthesis of two or more advanced fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This modularity allows for greater flexibility and convergence.

The table below summarizes some of the key reactions and strategies employed in the total synthesis of norditerpenoid alkaloids.

Reaction Type Description Relevance to Norditerpenoid Alkaloid Synthesis
Diels-Alder CycloadditionA [4+2] cycloaddition reaction that forms a six-membered ring.Used to construct the core carbocyclic rings of the alkaloid scaffold. thieme-connect.commdpi.comthieme-connect.comresearchgate.netnih.govresearchgate.net
Radical CyclizationA reaction involving a radical intermediate that leads to the formation of a cyclic compound.Employed for the formation of key C-C bonds within the complex polycyclic system. nih.govacs.org
Fragment CouplingA strategy where complex molecular fragments are synthesized separately and then joined.Enables a more convergent and flexible approach to the total synthesis. acs.orgchemrxiv.org
Wagner-Meerwein RearrangementA carbocation-mediated 1,2-rearrangement of the carbon skeleton.Utilized in the synthesis of some alkaloids to transform one skeleton into another. mdpi.com

Semisynthesis Routes to this compound from Related Alkaloids (e.g., Lappaconitine)

Given the significant challenges associated with the total synthesis of this compound, semisynthesis from more abundant, structurally related natural products presents a more practical and efficient alternative for obtaining this compound and its derivatives. Lappaconitine (B608462), a closely related C18-diterpenoid alkaloid, serves as a common starting material for the semisynthesis of this compound (N-deacetyllappaconitine). rsc.org

The most direct route to this compound from lappaconitine involves the selective hydrolysis of the N-acetyl group. This transformation is typically achieved through acid-catalyzed hydrolysis. aurorabiomed.comsibran.ru This straightforward deacetylation provides access to the primary amine functionality in this compound, which is a key handle for further derivatization.

The metabolic conversion of lappaconitine to this compound in vivo also highlights the feasibility of this transformation. rsc.org Studies have shown that N-deacetylation is a major metabolic pathway for lappaconitine. rsc.org

Rational Design and Synthesis of Novel this compound Derivatives and Congeners

The development of novel this compound derivatives is driven by the desire to improve its pharmacological profile, particularly to reduce its toxicity while retaining or enhancing its analgesic properties. aurorabiomed.combohrium.com This involves the rational design of new analogs based on an understanding of the structure-activity relationships of lappaconitine-type alkaloids. Modifications are often focused on the C4 position, where the acetamidobenzoate side chain is located in lappaconitine. aurorabiomed.com

The synthesis of these new derivatives typically starts from this compound (N-deacetyllappaconitine), which is obtained via the semisynthetic route described above. The primary amine of this compound can then be functionalized through various reactions, such as amidation or sulfonamidation, with a diverse range of acyl chlorides or sulfonyl chlorides. aurorabiomed.com This approach allows for the systematic exploration of different substituents at this position to probe their effect on biological activity.

The piperidine (B6355638) ring is a fundamental structural motif in this compound and a vast number of other biologically active alkaloids and pharmaceuticals. researchgate.netoup.comnews-medical.netdntb.gov.uaunimi.itresearchgate.netresearchgate.net The development of modular and efficient synthetic methods for constructing substituted piperidines is therefore of great importance.

Recent advances in synthetic methodology have provided powerful tools for the stereoselective synthesis of piperidine derivatives. One-pot cascade reactions have been developed that allow for the rapid assembly of highly functionalized piperidine rings from simple starting materials. researchgate.net These methods often involve a sequence of reactions, such as Michael additions and cyclizations, that proceed in a single reaction vessel, thereby increasing efficiency and reducing waste.

Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to create complex piperidines. news-medical.net This two-step process allows for the selective functionalization of the piperidine ring, providing a versatile platform for the synthesis of diverse derivatives. The modular nature of these synthetic strategies is particularly valuable for creating libraries of compounds for drug discovery. oup.comnews-medical.net

The complex three-dimensional structure of this compound, with its numerous stereocenters, makes its stereoselective synthesis a significant challenge. Achieving control over the relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities.

While the total synthesis of this compound itself has not been extensively reported, strategies employed in the synthesis of other norditerpenoid alkaloids provide valuable insights. nih.govnih.govbc.edu Asymmetric catalysis is a cornerstone of modern stereoselective synthesis. For example, the enantioselective total synthesis of nigelladine A, another norditerpenoid alkaloid, was achieved using an asymmetric allylic alkylation to construct a key quaternary stereocenter. nih.govbc.edu

Furthermore, chemo-enzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful solutions for controlling stereochemistry. Engineered enzymes can be used to perform highly regio- and stereoselective transformations that are difficult to achieve with traditional chemical methods. nih.govnih.govbc.edu

Chemo-enzymatic and biocatalytic methods are increasingly being recognized for their potential to enable the efficient and selective synthesis of complex natural products and their derivatives. nih.govnih.govwhiterose.ac.ukresearchgate.netacs.orgacib.atrsc.orgbeilstein-journals.orgnih.govmdpi.comacs.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov These approaches leverage the remarkable selectivity of enzymes to perform challenging chemical transformations with high precision.

In the context of norditerpenoid alkaloid synthesis, engineered cytochrome P450 enzymes have been successfully employed for the late-stage C-H oxidation of advanced intermediates. nih.govnih.govbc.edumdpi.comnih.govresearchgate.netresearchgate.net This allows for the introduction of oxygen functionality at specific positions that would be difficult to target using conventional chemical reagents. This strategy was instrumental in the enantioselective total synthesis of nigelladine A. nih.govnih.govbc.edu

Enzymes such as Pictet-Spenglerases are also being explored for their ability to catalyze the formation of key C-C bonds in alkaloid skeletons in a stereoselective manner. whiterose.ac.ukresearchgate.net The integration of these biocatalytic steps into synthetic routes can significantly streamline the synthesis of complex alkaloids and provide access to novel derivatives. acib.atbeilstein-journals.orgacs.org

Modern catalytic methods play a pivotal role in the synthesis and functionalization of complex molecules like this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for the formation of carbon-carbon bonds, enabling the connection of different molecular fragments. slideshare.net

The development of novel catalytic systems continues to expand the synthetic chemist's toolbox. For instance, nickel-catalyzed radical cross-coupling has been used in a modular approach to synthesize complex piperidines. news-medical.net These advanced catalytic methods often offer high efficiency, selectivity, and functional group tolerance, making them well-suited for the late-stage functionalization of complex natural product scaffolds.

The table below highlights some of the advanced catalytic methods relevant to the synthesis of this compound and its analogs.

Catalytic Method Description Application in Alkaloid Synthesis
Palladium-Catalyzed Cross-CouplingReactions like Suzuki, Heck, and Sonogashira that form C-C bonds.Used for fragment coupling and the introduction of various substituents. slideshare.net
Nickel-Catalyzed Radical Cross-CouplingA method for forming C-C bonds via radical intermediates.Employed in the modular synthesis of piperidine-containing scaffolds. news-medical.net
Biocatalytic C-H OxidationThe use of enzymes (e.g., P450s) to selectively oxidize C-H bonds.Enables late-stage functionalization of complex intermediates with high regio- and stereoselectivity. nih.govnih.govbc.edumdpi.comnih.govresearchgate.netresearchgate.net
Enzymatic C-C Bond FormationThe use of enzymes like Pictet-Spenglerases to form C-C bonds.Provides stereoselective routes to key alkaloid skeletons. whiterose.ac.ukresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Elements for Puberanidine and Lappaconitine-Type Alkaloids

The biological activities of this compound and other lappaconitine-type alkaloids are intricately linked to their complex molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural motifs, or pharmacophoric elements, that govern their therapeutic effects, particularly their analgesic and antiarrhythmic properties.

The nitrogen atom within the diterpenoid skeleton, typically an N-ethylpiperidine moiety, plays a crucial role in the biological activity of these alkaloids. rsc.org For many lappaconitine-type alkaloids, the presence of a tertiary amine is a significant feature. rsc.orgsemanticscholar.org For instance, in the context of analgesic activity, a tertiary amine in ring A is considered an important structural feature. jst.go.jp This tertiary amine is a key part of the heterocyclic system that contributes to the molecule's ability to interact with biological targets. researchgate.net

The type, number, and position of oxygenated substituents on the alkaloid scaffold are critical determinants of their biological effects. rsc.orgsemanticscholar.org These substituents include methoxyl (-OCH₃), hydroxyl (-OH), and various ester groups. rsc.org

Methoxyl Groups: These are commonly found at positions C-1, C-6, C-14, and C-16. rsc.orgnih.gov The methoxyl groups at C-1, C-14, and C-16, in particular, are considered important for the antiarrhythmic action of C₁₈-diterpenoid alkaloids. rsc.org Almost all lappaconitine-type alkaloids possess a β-oriented methoxyl group at C-16. rsc.orgnih.gov The methoxyl groups at C-1 and C-14 are typically in the α-orientation. rsc.orgnih.gov The presence and orientation of these groups contribute significantly to the molecule's interaction with its biological targets. nih.govcsic.esnih.gov

Hydroxyl Groups: Hydroxyl groups are frequently located at positions C-1, C-4, C-8, and C-14, and can be esterified. rsc.org A hydroxyl group at C-8 is considered important for antiarrhythmic activity. rsc.org The reactivity of hydroxyl groups makes them key sites for metabolic transformations and for synthetic modifications aimed at altering the compound's properties. wikipedia.orgbritannica.comlibretexts.org

Amino/Anthranoyl Groups: An anthranoyl group (an amino-substituted benzoyl group) or a related amino group at the C-18 position is a crucial feature for the antiarrhythmic activity of these alkaloids. rsc.org The anthranoyl group is also significant for other biological activities, such as antifeedant effects in certain insects. rsc.orgnih.gov The nitrogen atom on the anthranoyl moiety of N-deacetyllappaconitine (this compound) has been a target for modification, leading to changes in analgesic activity and toxicity. nih.govsemanticscholar.org

The following table summarizes the key oxygenated substituents and their typical locations in lappaconitine-type alkaloids:

Substituent Common Positions Importance
Methoxyl (-OCH₃) C-1, C-6, C-14, C-16 Antiarrhythmic activity rsc.org
Hydroxyl (-OH) C-1, C-4, C-8, C-14 Antiarrhythmic activity (at C-8) rsc.org

The analgesic and antiarrhythmic effects of this compound and related alkaloids arise from a specific combination of structural features that allow them to interact with ion channels and other biological targets. cvpharmacology.commdpi.comwikipedia.org

For Analgesic Activity: Several structural elements are considered essential for the analgesic properties of C₁₉-diterpenoid alkaloids, which share a core structure with the C₁₈-lappaconitine type. These include:

A tertiary amine in ring A. jst.go.jp

An acetoxyl or ethoxyl group at C-8. jst.go.jp

An aromatic ester at C-14. jst.go.jp

A saturated ring D. jst.go.jp

For Antiarrhythmic Activity: The antiarrhythmic properties are also highly dependent on specific structural motifs. Key features include:

The presence of an amino or anthranoyl group at the C-18 position. rsc.org

Methoxyl groups at C-1, C-14, and C-16. rsc.orgsemanticscholar.org

A hydroxyl group at C-8. rsc.orgsemanticscholar.org

Lappaconitine's antiarrhythmic effect is attributed to its ability to block voltage-gated sodium channels (VSSCs), particularly the cardiac sodium channel Naᵥ1.5. rsc.orgresearchgate.netnih.gov this compound shares these antiarrhythmic properties. rsc.org The presence of an aromatic ring at the C-4 position has been found to decrease the toxicity of these alkaloids. nih.govsemanticscholar.org

The following table outlines the essential structural features for the primary biological activities of lappaconitine-type alkaloids:

Activity Essential Structural Features
Analgesic Tertiary amine in ring A, ester group at C-8, aromatic ester at C-14, saturated ring D. jst.go.jp

| Antiarrhythmic | Amino or anthranoyl group at C-18, methoxyl groups at C-1, C-14, & C-16, hydroxyl group at C-8. rsc.orgsemanticscholar.org |

Rational Design of this compound-Based Scaffolds for Targeted Biological Functions

The well-defined structure-activity relationships of this compound and its parent compound, lappaconitine (B608462), provide a solid foundation for the rational design of new derivatives with improved therapeutic profiles. By strategically modifying the core scaffold, researchers aim to enhance desired pharmacological activities while reducing toxicity.

The primary goals in designing new this compound-based analogues are often to increase analgesic efficacy and/or antiarrhythmic potency while minimizing adverse effects. Key design principles include:

Modification of the C-4 Position: The anthranilic acid substituent at the C-4 position is a prime target for modification. nih.govsemanticscholar.org Introducing different side chains at this position can significantly alter the analgesic activity and toxicity. aurorabiomed.combohrium.com For example, creating hybrids of lappaconitine with other pharmacologically active motifs like 1,5-benzodiazepine or pyrimidine (B1678525) at this position has yielded compounds with notable analgesic activity. nih.govsemanticscholar.orgnih.govnih.gov

Targeting the Nitrogen Atoms: Modification of the nitrogen atom on the anthranilic acid moiety of this compound (N-deacetyllappaconitine) can lead to changes in analgesic activity and toxicity. nih.govsemanticscholar.org

Molecular Hybridization: A common strategy involves combining the this compound or lappaconitine scaffold with other known pharmacophores. This approach aims to create hybrid molecules that integrate the beneficial properties of both parent structures. This has been explored with pyrimidine and 1,5-benzodiazepine moieties. nih.govsemanticscholar.orgnih.gov

The N-ethylpiperidine ring system is a characteristic feature of this compound and related alkaloids and is crucial for their biological activity. rsc.org While less commonly modified than the peripheral substituents, alterations to this moiety can have profound effects.

N-Substituent Modification: The N-ethyl group is important for activity. The synthesis of a series of lappaconitine derivatives with various N-acyl substituents on the N-20 position has been reported in the context of anti-inflammatory activity. nih.gov

Piperidine (B6355638) Ring Analogues: The piperidine ring itself is a versatile scaffold in medicinal chemistry and is used as a basis for creating new drug-like substances with local anesthetic and antiarrhythmic activities. nih.govnih.gov While direct modifications to the piperidine ring of this compound are less documented, the principles from broader piperidine chemistry could be applied. For example, introducing substituents on the piperidine ring could alter the molecule's conformation and its interaction with ion channels.

The following table summarizes some of the design strategies and their outcomes for this compound and lappaconitine derivatives:

Modification Strategy Target Location Desired Outcome Example Result
Side Chain Modification C-4 acetamidobenzoate Reduce toxicity, maintain analgesia Creation of amide and sulfonamide derivatives with significantly reduced toxicity. aurorabiomed.combohrium.com
Molecular Hybridization C-4 position Enhance analgesic activity Lappaconitine-1,5-benzodiazepine hybrids showed outstanding analgesic activity. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective molecules. wikipedia.org For this compound and its analogs, which belong to the class of norditerpenoid alkaloids (NDAs), QSAR studies are particularly valuable for understanding the structural features that govern their biological activities. rsc.org

Research into the QSAR of NDAs, including analogs of this compound, has focused on differentiating between drug-like and toxic properties. rsc.org These studies utilize a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. By correlating these descriptors with biological data, a predictive model can be constructed.

A notable approach in the QSAR modeling of NDAs involves the use of "drug-likeness" descriptors. rsc.org These descriptors help in classifying compounds as either potential therapeutic agents or as poisons. For a large set of 95 NDAs, which included compounds structurally related to this compound, QSAR models were developed to understand their mode of toxic action. rsc.org The findings from these studies revealed that molecular size descriptors are among the most critical factors influencing the toxicity of these alkaloids. rsc.org Specifically, descriptors such as molecular weight (MW) and Ghose-Grippen molar refractivity (MR) were identified as having a significant correlation with the toxic mode of action. rsc.org

The general form of a QSAR model can be expressed as:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the activity is the biological endpoint of interest (e.g., toxicity, receptor binding affinity) and the descriptors are the calculated physicochemical or structural properties of the molecules.

While specific QSAR models exclusively for this compound analogs are not extensively detailed in publicly available literature, the principles derived from studies on the broader class of NDAs provide a solid foundation. For instance, the development of a predictive QSAR model for a series of this compound analogs would involve the steps outlined in the table below.

Hypothetical QSAR Development Workflow for this compound Analogs

StepDescription
1. Data Set Selection A series of this compound analogs with experimentally determined biological activity (e.g., toxicity, antiarrhythmic activity) would be compiled.
2. Molecular Descriptor Calculation For each analog, a wide range of molecular descriptors would be calculated. These could include constitutional descriptors (e.g., molecular weight), topological descriptors, geometric descriptors, and quantum-chemical descriptors.
3. Model Development Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build the QSAR model. nih.govchemmethod.com
4. Model Validation The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

The insights gained from such QSAR models can guide the synthetic modification of the this compound scaffold to optimize its therapeutic properties while minimizing toxicity. For example, by understanding the relationship between molecular size and toxicity, chemists can design new analogs with a more favorable safety profile. rsc.org

Illustrative Data for a QSAR Study on Norditerpenoid Alkaloids

The following table provides an example of the type of data that would be used in a QSAR study of norditerpenoid alkaloids, including this compound and its parent compound, Lappaconitine. The biological activity is represented here as pLD50 (the negative logarithm of the median lethal dose), and the descriptors are molecular weight and molar refractivity, which have been identified as significant in toxicity studies of this class of compounds. rsc.org

CompoundBiological Activity (pLD50)Molecular Weight ( g/mol )Molar Refractivity
Lappaconitine4.93584.7158.3
This compound 4.44542.7148.1
Analog A4.75560.7152.5
Analog B4.20598.8163.7
Analog C5.10530.6143.9

Note: The data for Analogs A, B, and C are hypothetical and for illustrative purposes only to demonstrate the structure of a QSAR data table.

This structured approach to understanding the relationship between chemical structure and biological activity is a cornerstone of modern drug design and is highly applicable to the study of complex natural products like this compound.

Mechanistic Investigations of Puberanidine S Biological Activity

Molecular Mechanisms of Action: Target Identification and Engagement

The elucidation of a compound's molecular mechanism of action is fundamental to understanding its therapeutic potential and for guiding further drug development. This process involves identifying the specific biomolecules—such as enzymes, receptors, transporters, or ion channels—that the compound interacts with to elicit a biological response.

In silico or computational methods serve as a crucial first step in identifying potential protein targets for a bioactive compound. clinmedkaz.org These approaches use the chemical structure of a ligand to predict its binding affinity to a wide array of known protein structures, thereby narrowing the field for experimental validation. clinmedkaz.orgjapsonline.com Techniques such as molecular docking simulate the interaction between the ligand and a protein's binding site, providing insights into potential biological activity. japsonline.comnih.gov

While specific in silico target prediction studies for puberanidine are not detailed in the available literature, its status as a primary metabolite of lappaconitine (B608462) allows for informed hypotheses. rsc.org Lappaconitine is a known voltage-gated sodium channel (VSSC) blocker. rsc.orgresearchgate.net Furthermore, its analgesic properties have been associated with a reduction in the expression and sensitization of P2X₃ receptors in dorsal root ganglion neurons. rsc.org Given that this compound is the N-deacetyl metabolite of lappaconitine and demonstrates similar biological activities, it is highly probable that it engages with a comparable set of protein targets. rsc.org Computational analysis of piperidine (B6355638) derivatives, a structural class related to this compound, indicates a high probability of interaction with targets such as enzymes (proteases, kinases), G-protein-coupled receptors, and voltage-gated ion channels. clinmedkaz.org

Table 1: Potential Protein Target Classes for this compound Based on Related Compounds This table is illustrative and based on general predictions for related chemical structures and the known targets of its parent compound.

Target ClassSpecific ExamplesPotential Role in Activity
Voltage-Gated Ion Channels Sodium Channels (Nav), Calcium Channels (Cav), Potassium Channels (Kv)Antiarrhythmic, Analgesic
Ligand-Gated Ion Channels P2X ReceptorsAnalgesic, Anti-inflammatory
G-Protein Coupled Receptors (GPCRs) Opioid, Adrenergic, or Serotonergic ReceptorsAnalgesic, Neuromodulatory
Enzymes Cyclooxygenases (COX), KinasesAnti-inflammatory, Modulation of Signaling
Transporters Neurotransmitter TransportersNeuromodulatory

Following in silico prediction, experimental target deconvolution is necessary to confirm and identify molecular targets. researchgate.net This process is critical for compounds discovered through phenotypic screening, where the mechanism of action is initially unknown. researchgate.netdrughunter.com Cell-free and affinity-based proteomics strategies are powerful tools for this purpose. evotec.com

Commonly employed methods include:

Affinity Chromatography: A compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. evotec.com

Photoaffinity Labeling (PAL): A photo-reactive group on the compound allows for covalent cross-linking to its target upon UV light exposure, enabling subsequent identification. researchgate.net

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding in cell lysates or intact cells. researchgate.netbiognosys.com

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of specific enzyme families to profile target engagement. researchgate.net

While direct target deconvolution studies for this compound are not extensively documented, cell-free systems have been instrumental in understanding its metabolic generation. rsc.org Studies using human liver microsomes (HLMs) have demonstrated that N-deacetylation is a key metabolic pathway for lappaconitine, leading to the formation of this compound. rsc.org These microsomal studies are a form of cell-free investigation that provides crucial information about the biotransformation of the parent compound into its active metabolite. rsc.org

Understanding the physical interaction between a ligand and its protein target is essential for rational drug design. nih.gov This involves studying the binding kinetics (the rates of association and dissociation, kon and koff) and thermodynamics (the forces driving the binding event). nih.gov High-affinity binding is often characterized by a fast binding rate and a slow dissociation rate. nih.gov Biophysical techniques such as solution-state NMR spectroscopy, X-ray crystallography, and surface plasmon resonance (SPR) are used to characterize these interactions in detail. nih.govuni-leipzig.de

For this compound, structural characteristics influence its protein interactions. As a monoester, this compound, along with its parent compound lappaconitine, is less lipophilic than other Aconitum alkaloids like aconitine. rsc.org This structural difference is believed to result in a reduced probability of binding to the neurotoxin receptor site 2 within the transmembrane region of sodium channels, which may contribute to its lower toxicity compared to aconitine. rsc.org The conformation of the alkaloid's core ring structure is also critical; for C18-diterpenoid alkaloids, the presence of specific substituents can stabilize certain conformations, which in turn affects how the molecule fits into a protein's binding pocket. semanticscholar.orgnih.gov

Cellular Mechanisms of Action: Effects on Biological Processes

Investigating a compound's effects at the cellular level provides insight into the biological processes it modulates, linking molecular target engagement to a physiological outcome. This involves using various cell lines and assays to observe changes in cell health, function, and signaling pathways. researchgate.net

A standard approach in preclinical drug discovery is to screen compounds against a panel of diverse cell lines, including both cancerous and normal (non-cancerous) cells, to determine their cytotoxic and antiproliferative profiles. nih.govmdpi.com A variety of cellular assays are available to quantify these effects. xenometrix.ch

MTT and XTT Assays: These are colorimetric assays that measure cellular metabolic activity as an indicator of cell viability. mdpi.comxenometrix.ch

Crystal Violet (CV) Assay: This assay stains the DNA of adherent cells, providing a measure of cell number and viability. mdpi.com

CellTiter-Glo (CTG) Luminescence Assay: This assay quantifies ATP levels, which correlate with the number of metabolically active cells. nih.gov

While specific data on this compound's activity across a broad panel of cell lines is limited in the reviewed literature, its parent compound, lappaconitine, has been studied in specific cell types relevant to its analgesic activity, such as dorsal root ganglion (DRG) neurons. rsc.org Given this compound's known analgesic properties, investigations using neuronal cell lines would be a logical focus for future research. scribd.com

Table 2: Representative Cell Lines Used in Pharmacological Screening This table lists examples of cell lines commonly used to assess the general cytotoxicity and biological activity of novel compounds.

Cell LineTypeOriginCommon Application
MCF-7 CancerHuman Breast AdenocarcinomaAnticancer activity, Hormone response mdpi.com
PC-3 CancerHuman Prostate AdenocarcinomaAnticancer activity mdpi.com
HT-29 CancerHuman Colorectal AdenocarcinomaAnticancer activity mdpi.comresearchgate.net
HepG2 CancerHuman Liver Hepatocellular CarcinomaAnticancer activity, Hepatotoxicity mdpi.comresearchgate.net
HEK 293 Normal (Immortalized)Human Embryonic KidneyGeneral cytotoxicity, Target validation nih.gov
NIH/3T3 Normal (Immortalized)Mouse Embryonic FibroblastGeneral cytotoxicity nih.govmdpi.com

Biological signals are transmitted within a cell through complex intracellular signaling pathways. solubilityofthings.com These cascades of molecular interactions translate an external stimulus, such as a ligand binding to a receptor, into a specific cellular response, like altered gene expression or metabolic changes. fiveable.me Key pathways in pharmacology include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which regulate cell growth and survival, and pathways involving second messengers like cAMP. solubilityofthings.comfiveable.me

The mechanisms of this compound are inferred from its parent compound, lappaconitine. Studies on allapinin, the hydrobromide salt of lappaconitine, revealed that it modulates the expression of genes encoding various ion channels, including multiple types of potassium (K⁺) and calcium (Ca²⁺) channels, as well as a sodium (Na⁺) channel. researchgate.net It also affects the gene for the vesicular acetylcholine (B1216132) transporter, implicating neurotransmitter systems in its mechanism. researchgate.net The analgesic effect of lappaconitine is linked to its ability to decrease the expression and sensitization of P2X₃ receptors, which are ATP-gated ion channels involved in nociceptive signaling. rsc.org Furthermore, network pharmacology studies on related lycoctonine-type alkaloids suggest that their anti-inflammatory mechanisms may be related to the MAPK signaling pathway. biocrick.com As a biologically active metabolite of lappaconitine, this compound likely exerts its effects through the modulation of these same ion channel functions and associated signaling pathways. rsc.org

Cellular Phenotype Analysis (e.g., cell proliferation, enzyme inhibition, antioxidant effects)

The biological activities of this compound (also known as N-deacetyllappaconitine) have been a subject of scientific investigation, revealing its potential influence on various cellular phenotypes. These studies, often in comparison with its parent compound, lappaconitine, have highlighted its effects on cell proliferation, enzyme inhibition, and antioxidant capacity.

Cell Proliferation

This compound has demonstrated notable anti-proliferative effects, particularly against cancer cell lines. While direct and extensive studies on this compound are somewhat limited, the activities of its precursor, lappaconitine, provide significant insights, given that this compound is a major metabolite and exhibits similar, if not more potent, biological effects. nih.gov

Lappaconitine has been shown to inhibit the proliferation of various cancer cells. For instance, it has been reported to inhibit the growth of lung cancer A549 cells and induce apoptosis. researcher.life The anti-tumor effects of lappaconitine and its derivatives have been observed across multiple cancer cell lines, with specific inhibitory concentrations (IC50) determined. nih.govajol.info In human colon cancer HT-29 cells, lappaconitine sulfate (B86663) has been shown to suppress cell proliferation. rsc.org The anti-proliferative mechanism often involves the induction of cell cycle arrest and apoptosis. nih.govajol.info For example, lappaconitine sulfate was found to arrest A549 cells at the G0/G1 phase. ajol.info

Given that N-deacetylation of lappaconitine to this compound is a key metabolic step and that this metabolite is biologically active, it is plausible that this compound contributes significantly to the observed anti-proliferative effects. nih.gov

Interactive Data Table: Anti-proliferative Activity of Lappaconitine (a precursor to this compound) on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer7.58 nih.gov
MCF-7/ADRAdriamycin-resistant Breast Cancer7.02 nih.gov
A549Lung CancerNot specified researcher.life
HCT-116Colon Cancer174.2 µg/mL (48h) ajol.info
HeLaCervical CancerNot specified ajol.info

Enzyme Inhibition

This compound's inhibitory effects on specific enzymes are a key aspect of its mechanism of action. A significant body of research has focused on its interaction with ion channels, which are crucial enzymes for cellular communication and excitability.

Specifically, N-deacetyllappaconitine has been shown to be an effective inhibitor of transmembrane currents of sodium (Na+) and potassium (K+) ions through their respective voltage-gated ion channels. nih.govresearchgate.net In experiments on isolated rat hippocampal neurons, this compound (as N-deacetyllappaconitine monochlorhydrate) was observed to increase the duration of both slow and fast depolarization phases and decrease the amplitude of the action potential. nih.govresearchgate.net This indicates a direct inhibitory effect on the function of these ion channels.

The parent compound, lappaconitine, is a known blocker of voltage-gated sodium channels (VSSCs), particularly the Nav1.7 subtype, with a reported IC50 value of 27.67 µM for the human channel. nih.govresearchgate.net This inhibition is voltage-dependent. researchgate.net Lappaconitine is also suggested to exert anti-inflammatory effects by potentially inhibiting enzymes like cyclooxygenase and lipoxygenase. researchgate.net Considering this compound is a more active metabolite, its enzyme inhibitory profile, especially concerning ion channels, is of significant interest. nih.gov

Interactive Data Table: Enzyme Inhibitory Activity of this compound and Lappaconitine

CompoundEnzyme/ChannelCell/SystemIC50/EffectReference
N-deacetyllappaconitineVoltage-gated Na+ and K+ channelsIsolated rat hippocampal neuronsEffective inhibition of transmembrane currents nih.govresearchgate.net
LappaconitineVoltage-gated sodium channel 1.7 (Nav1.7)Human embryonic kidney (HEK293) cells27.67 µM researchgate.net
LappaconitineCyclooxygenase/Lipoxygenase-Suggested inhibitory activity researchgate.net

Antioxidant Effects

Biophysical Interactions and Conformational Changes Induced by this compound

The biological activity of this compound is intrinsically linked to its biophysical interactions with macromolecular targets and the subsequent conformational changes it may induce.

Studies on the parent compound, lappaconitine, reveal that it interacts specifically with channel proteins rather than through non-specific membrane intercalation. researchgate.net This suggests a defined binding pocket on its target proteins. The inhibition of voltage-gated sodium channels by lappaconitine is a prime example of such a specific biophysical interaction. researchgate.net The binding of lappaconitine to the human heart sodium channel (hH1) has been characterized as an irreversible block. researchgate.net

The crystal structure of N-deacetyllappaconitine has been determined, providing precise information about its three-dimensional conformation. researcher.life In its crystalline form, the five-membered C and F rings of this compound adopt an envelope conformation. The stability of the molecule is supported by intramolecular N—H⋯O hydrogen bonds between the amino group and a carbonyl oxygen atom. researcher.life

Understanding the conformational dynamics of this compound is crucial. The conformation of related C18-diterpenoid alkaloids is known to be influenced by substituents and protonation states, which can affect the conformation of the A and D rings. rsc.org For instance, the presence of a hydroxyl group at C-1 can lead to a boat conformation of ring A, stabilized by an intramolecular hydrogen bond. rsc.org While specific studies on the conformational changes induced by this compound upon binding to a target are not extensively detailed, the inherent flexibility and defined structure of the molecule suggest that such changes are a likely component of its mechanism of action. The study of such biophysical interactions often involves techniques like fluorescence spectroscopy and molecular docking to understand the binding modes and conformational shifts.

Preclinical Pharmacological Activity Assessment in Animal Models

In Vivo Efficacy Studies in Established Animal Models

In vivo studies are fundamental for understanding the therapeutic efficacy and potential applications of a chemical compound in a living organism. youtube.comsafermedicines.org These studies for C18-diterpenoid alkaloids, the class to which Puberanidine belongs, have historically utilized various animal models to investigate a range of activities including analgesic, antiarrhythmic, anti-inflammatory, and antitumor effects. rsc.orgnih.gov

The selection of an appropriate animal model is critical for the preclinical evaluation of a drug candidate and must be tailored to the specific disease being studied. researchgate.net For assessing the activities of compounds like this compound, researchers employ established and validated models.

Analgesic Models : To test for pain-relieving effects, common models include the hot plate test, tail-flick test, and acetic acid-induced writhing test in rodents. researchgate.nettapchinghiencuuyhoc.vn These models measure responses to thermal, mechanical, or chemical pain stimuli.

Antiarrhythmic Models : Cardiac arrhythmias are often induced experimentally in animals like rats and mice to test the efficacy of potential antiarrhythmic agents. nih.gov A frequently used model is the aconitine-induced arrhythmia model in anesthetized rats, which allows for the evaluation of a compound's ability to prevent or terminate induced irregular heart rhythms. rsc.orgnih.gov Another model involves inducing irreversible cardiac fibrillation in alert mice to assess antifibrillatory action. rsc.orgnih.gov

Cancer Xenograft Models : To evaluate anticancer activity, human tumor cells are implanted into immunodeficient mice, a technique known as a xenograft. researchgate.netnih.gov These models, which can be ectopic (tumor cells implanted subcutaneously) or orthotopic (tumor cells implanted in the organ of origin), allow for the monitoring of tumor growth and the assessment of an agent's ability to inhibit it. researchgate.netnih.gov

Inflammation Models : Anti-inflammatory activity is often tested using models like carrageenan-induced paw edema in rats, where the reduction in swelling indicates an anti-inflammatory effect. bioline.org.brnih.gov

While the broader class of C18-diterpenoid alkaloids is known for its analgesic properties, specific in vivo data on the analgesic activity of this compound is not detailed in the reviewed literature. rsc.orgnih.gov The parent compound, Lappaconitine (B608462), has demonstrated significant analgesic effects in various rodent models, including writhing, tail-pinch, and hot plate tests. rsc.org These studies suggest that the mechanism of action involves the central nervous system. rsc.org However, dedicated studies evaluating the independent analgesic profile of this compound in these established models are not prominently available.

This compound has demonstrated significant antiarrhythmic properties in preclinical studies. In a large-scale screening of diterpenoid alkaloids, this compound (identified as N-deacetyllappaconitine) was evaluated in models of aconitine-induced arrhythmia in anesthetized rats and irreversible cardiac fibrillation in alert mice. rsc.orgnih.gov

The findings indicated that this compound possesses pronounced antiarrhythmic and antifibrillatory action. rsc.orgnih.gov It was shown to be highly effective, with an antiarrhythmic activity index (AAI), the ratio of the median lethal dose to the median effective dose (LD50/ED50), significantly superior to the control drug, novokainamid. rsc.orgnih.gov These studies highlight its potential as a potent antiarrhythmic agent, capable of preventing death in animals poisoned with a lethal dose of aconitine. rsc.orgnih.gov

Table 1: Antiarrhythmic Activity of this compound vs. Control
CompoundAnimal ModelAntiarrhythmic Activity Index (AAI = LD50/ED50)Comparison to Control (Novokainamid)
This compound (N-deacetyllappaconitine)Aconitine-induced arrhythmia (Rats), Irreversible cardiac fibrillation (Mice)146Over 1000 times superior in antiarrhythmic activity; Over 50-fold superior in breadth of therapeutic action. rsc.orgnih.gov
Novokainamid (Control)Aconitine-induced arrhythmia (Rats), Irreversible cardiac fibrillation (Mice)Not ReportedStandard reference drug. rsc.orgnih.gov

The general class of C18-diterpenoid alkaloids, to which this compound belongs, has been noted for potential anti-tumor activities. rsc.orgnih.gov However, specific research focusing on the efficacy of this compound in animal xenograft models is not described in the available scientific literature. researchgate.netnih.gov The evaluation of this compound in such models would be a necessary step to substantiate any potential anticancer claims.

There is no information available in the reviewed scientific literature regarding the evaluation of this compound for nootropic (cognitive-enhancing) activity in rodent models.

This compound has been investigated for other pharmacological effects, with some positive findings, particularly in the area of insecticidal activity.

Anti-inflammatory Activity : While plants containing C18-diterpenoid alkaloids are used traditionally for inflammatory conditions, specific studies detailing the anti-inflammatory effect of isolated this compound in animal models are lacking in the reviewed literature. nih.gov

Insecticidal Activity : this compound (as N-deacetyl lappaconitine) was included in a study evaluating the repellent activity of 29 natural diterpenoid alkaloids against the warehouse pest Tribolium castaneum. rsc.orgnih.gov This confirms that the compound has been assessed for insecticidal properties, an activity for which plants in the Delphineae tribe are known. rsc.org

Antifungal and Antimicrobial Activity : this compound has been identified as a constituent in plant extracts, such as from Morus alba (white mulberry), which have demonstrated antimicrobial properties. researchgate.netacs.org However, the studies evaluated the effects of the whole extract, and the specific contribution of this compound to the observed antimicrobial or antifungal activity has not been isolated and tested independently. researchgate.netscribd.com

Table 2: Summary of Other Investigated Pharmacological Activities of this compound
ActivityFindingSource Reference
Anti-inflammatoryNo specific animal model data available for this compound. nih.gov
InsecticidalEvaluated for repellent activity against Tribolium castaneum. rsc.orgnih.gov
AntifungalPresent in plant extracts with antifungal properties, but its direct activity is not confirmed. scribd.com
AntimicrobialIdentified in plant extracts showing antimicrobial effects, but its independent contribution is not determined. researchgate.netacs.org

Toxicological Research in In Vitro Models

In the early stages of drug development, in vitro toxicological studies are essential for evaluating the safety profile of new chemical entities. porsolt.com These studies provide initial data on a compound's potential to cause harm to cells and tissues, helping to identify potential liabilities before advancing to more complex and costly in vivo animal studies. nih.govwuxiapptec.com

Assessment of Cytotoxicity in Cellular Assays

The evaluation of cytotoxicity is a fundamental component of toxicological research, designed to determine the concentration at which a substance becomes toxic to living cells. mdpi.com Information regarding specific cytotoxicity assessments of this compound in cellular assays is not available in the provided search results. These assays typically involve exposing various cell lines, including both cancerous and non-cancerous types, to the compound of interest. mdpi.comnih.gov The viability of the cells is then measured to determine the compound's cytotoxic potential. mdpi.com

Pharmacokinetic Studies in Preclinical Animal Species

Pharmacokinetic (PK) studies are a critical part of preclinical development, investigating how an organism's body affects a drug. bcm.eduijrpc.com These studies, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are vital for understanding the journey of a drug candidate within a biological system. lifechemicals.comnih.gov Animal models are extensively used to predict a drug's behavior in humans. biotechfarm.co.ilnih.gov

Research on Absorption, Distribution, and Elimination Characteristics

The processes of absorption, distribution, and elimination determine the concentration and duration of a drug's presence at its site of action. srmist.edu.inresearchgate.net Absorption is the process by which a drug enters the bloodstream, distribution describes its dissemination throughout the body's fluids and tissues, and elimination is its removal from the body. nih.gov Specific research findings on the absorption, distribution, and elimination characteristics of this compound could not be located in the provided search results.

Comparative Pharmacokinetics Across Different Animal Models

Comparing the pharmacokinetics of a drug across different animal species is essential for extrapolating data to humans. rroij.com Factors such as metabolic rate, body size, and protein binding can vary significantly between species, influencing a drug's pharmacokinetic profile. rroij.comyoutube.com While comparative pharmacokinetic studies are crucial, for instance in comparing drug behavior in normal versus disease models nih.govnih.gov, no specific data on the comparative pharmacokinetics of this compound across different animal models were found in the search results.

Advanced Analytical and Spectroscopic Characterization of Puberanidine

High-Resolution Spectroscopic Techniques for Complete Structural Elucidation and Confirmation (e.g., NMR, HRMS, X-ray Crystallography)

The definitive identification and structural elucidation of complex natural products like Puberanidine rely on a combination of high-resolution spectroscopic methods. nih.govacs.org These techniques provide detailed information about the molecule's connectivity, stereochemistry, and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the intricate structure of this compound. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each proton and carbon atom in the molecule. researchgate.net Techniques such as DEPT, COSY, HSQC, and HMBC are used to establish the connectivity between atoms. researchgate.netresearchgate.net In one study, the structures of new norditerpenoid alkaloids were elucidated using these 2D NMR techniques, and previously published ¹³C NMR assignments for C-10 and C-13 in this compound and related alkaloids were revised based on new spectral evidence. nih.govtandfonline.com This highlights the critical role of multi-dimensional NMR in accurately assigning the complex spectra of these alkaloids.

Technique Application for this compound Key Findings References
¹H and ¹³C NMR Structural identification and confirmation.Used to identify known alkaloids, including this compound, by comparing spectral data with authentic samples. researchgate.net
2D NMR (COSY, HMQC, HMBC) Complete assignment of proton and carbon signals and establishment of molecular connectivity.Enabled the revision of previous ¹³C NMR assignments for C-10 and C-13 of this compound. nih.govtandfonline.com
HR-ESI-MS Determination of elemental composition.Confirmed the molecular formula of this compound as C₃₀H₄₂N₂O₇. acs.orgmassbank.eu
LC-ESI-QQQ MS/MS Structural fragmentation analysis.Provides a characteristic fragmentation pattern for identification and confirmation. massbank.eu

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide highly accurate mass measurements, allowing for the deduction of the molecular formula. researchgate.net The formula for this compound has been established as C₃₀H₄₂N₂O₇. acs.orgmassbank.eu A public MassBank record details the MS2 spectrum of this compound obtained via Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QQQ) mass spectrometry, which is invaluable for its identification in complex mixtures. massbank.eu

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in its crystalline state. wikipedia.orglibretexts.org This technique provides precise coordinates of each atom, confirming the molecule's absolute configuration. researchgate.net While the crystal structure for the related alkaloid sinaconitine A was solved to confirm its structure in a study that also isolated this compound, specific X-ray crystallographic data for this compound itself is not detailed in the available literature. nih.govtandfonline.comnih.gov

Chromatographic Separation and Purification Method Development and Validation

The isolation of this compound from its natural sources and its separation from other closely related alkaloids requires sophisticated chromatographic techniques. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of alkaloids. rsc.org For compounds related to this compound, such as other toxic aconite alkaloids, specific HPLC assays have been developed for their determination in plant material. researchgate.net These methods typically utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govpageplace.de While HPLC is the standard for analysis in this class of compounds, a detailed, fully validated HPLC method specifically for the quantitative analysis of this compound has not been described in the reviewed literature.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the sensitive and selective analysis of compounds in complex matrices. hmdb.canih.gov Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used in metabolomic profiling to identify this compound in extracts of Morus alba and Panax notoginseng. acs.orgnih.govresearchgate.netnih.gov These analyses provide retention time and mass-to-charge ratio (m/z) data that, when compared to standards or databases, confirm the presence of the compound. acs.orgnih.gov The fragmentation pattern obtained from MS/MS analysis offers an additional layer of confirmation. rsc.org

Technique Matrix Purpose Key Parameters References
UPLC-MS/MS Panax notoginseng Root ExtractMetabolite IdentificationESI source, m/z range 60–1000 Da (MS), 25-1000 Da (MS/MS). nih.gov
UPLC-MS Morus alba Leaf ExtractMetabolomic ProfilingIdentification of this compound among other bioactive compounds. acs.orgnih.gov
LC-ESI-QQQ MS/MS Reference StandardFragmentation AnalysisCollision-Induced Dissociation (CID) at 15.0 eV provides a reference MS2 spectrum. massbank.eu

This compound possesses numerous chiral centers, meaning it can exist as multiple stereoisomers. nih.govmaybridge.com The biological activity of such molecules can be highly dependent on their stereochemistry. Therefore, assessing enantiomeric purity is critical. Chiral separation is typically achieved using specialized chromatographic techniques, most commonly HPLC with a chiral stationary phase (CSP). capes.gov.brnih.gov These phases create a chiral environment that allows for differential interaction with enantiomers, enabling their separation. biocrick.com Despite the stereochemical complexity of this compound, specific methods for its chiral separation or the assessment of its enantiomeric purity are not reported in the surveyed scientific literature.

Quantitative Analysis Methods for this compound in Complex Matrices (e.g., biological samples, plant extracts)

Developing robust quantitative methods is essential for studying the prevalence of this compound in natural sources and for pharmacokinetic studies. This compound is found in plant extracts and is also a known human metabolite of the related drug Lappaconitine (B608462), detectable in urine. rsc.orgresearchgate.net

Quantitative analysis in such complex matrices typically relies on LC-MS/MS due to its high sensitivity and selectivity, which allow for the detection of low-concentration analytes amidst a multitude of interfering substances. researchgate.netnih.gov For instance, studies on Lappaconitine metabolism in rats have quantified the formation of this compound (N-deacetyllappaconitine) over time in plasma, demonstrating that such quantification is feasible. rsc.org These methods involve creating a calibration curve from standards and often use an internal standard to correct for matrix effects and variations in sample processing. researchgate.net Although the principle is well-established and applied to parent compounds, a fully validated quantitative method for this compound in biological samples or plant extracts, complete with parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ), is not explicitly detailed in the reviewed literature. nih.gov

Computational Chemistry and Theoretical Pharmacology of Puberanidine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This analysis is crucial for understanding the molecular basis of a drug's activity. For Puberanidine and its parent compound, lappaconitine (B608462), molecular docking studies have primarily focused on their interaction with voltage-gated sodium channels (VGSCs), which are key targets for their analgesic and antiarrhythmic effects. mdpi.commdpi.com

This compound, also known as N-deacetyllappaconitine, is recognized as a sodium channel blocker. mdpi.com Docking studies on its parent compound, lappaconitine, and other derivatives have identified specific VGSC subtypes, such as NaV1.5 and NaV1.7, as primary targets. mdpi.commdpi.com The SCN5A gene, which encodes the NaV1.5 channel, is implicated in cardiac arrhythmias, and its inhibition is a key mechanism for controlling these conditions. mdpi.com Molecular docking of lappaconitine derivatives with the NaV1.5 channel protein has shown significant binding activity, suggesting this is a critical interaction for its antiarrhythmic properties. mdpi.com Similarly, the NaV1.7 channel is a major target for analgesia, and lappaconitine has been shown to be an inhibitor of this channel subtype. mdpi.comnih.gov

Docking analyses of lappaconitine hybrids have revealed detailed interactions within the sodium channel pore, identifying key binding pockets such as the anion-binding, selectivity, and lipid-exposed pockets. nih.govresearchgate.net These studies provide a model for how this compound likely binds, forming stable complexes that block ion flow. Beyond sodium channels, docking studies have also explored other potential targets. For instance, lappaconitine showed a strong binding affinity of -10.3 kcal/mol with cyclooxygenase-2 (COX-2), indicating a potential mechanism for anti-inflammatory activity. mdpi.com

Table 1: Potential Molecular Targets for this compound Identified Through Docking Studies of Analogues
Protein TargetTarget ClassPotential Therapeutic EffectReference
Voltage-Gated Sodium Channel (NaV1.5)Ion ChannelAntiarrhythmic mdpi.commdpi.comresearchgate.net
Voltage-Gated Sodium Channel (NaV1.7)Ion ChannelAnalgesic mdpi.comnih.govaurorabiomed.com
Cyclooxygenase-2 (COX-2)EnzymeAnti-inflammatory mdpi.com
Beta-adrenergic receptorsReceptorAntiarrhythmic researchgate.net
Potassium channelsIon ChannelAntiarrhythmic researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules. mdpi.com Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., PM3, AM1) provide valuable data on molecular properties such as heat of formation, molecular orbital energies (HOMO and LUMO), and electrostatic potential. colab.wsuzicps.uzresearchgate.net

For this compound (N-deacetyllappaconitine), quantum chemical calculations have been integral to quantitative structure-activity relationship (QSAR) studies. colab.ws In one such study investigating the anti-inflammatory activity of diterpenoid alkaloids, the PM3 semi-empirical method was used to calculate the heat of formation (HF) and other parameters for this compound. colab.ws These calculations are essential for developing models that correlate a molecule's structural or electronic features with its biological activity.

Furthermore, quantum-chemical calculations have been applied for the structural optimization of N-deacetyllappaconitine and its derivatives. science.govresearchgate.net This process determines the most stable three-dimensional conformation of the molecule, which is a prerequisite for accurate molecular docking and dynamics simulations. The analysis of the nitrogen atom's electron density in piperidine-containing alkaloids, a core feature of this compound, has also been shown to be useful for conformational analysis. science.gov These computational approaches help in predicting the chemical stability and reactivity of new derivatives, guiding the synthesis of more potent and stable compounds. colab.ws

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and the dynamics of its interaction with a biological target.

Conformational analysis and MD simulation studies have been specifically reported for N-deacetyllappaconitine. These studies are critical because the three-dimensional shape of this compound is directly linked to its biological function. The conformation of the heterocyclic rings in diterpenoid alkaloids is influenced by substituents and the protonation state of the nitrogen atom. MD simulations can model these conformational shifts in a simulated physiological environment.

In the context of protein-ligand interactions, MD simulations are used to assess the stability of the complex formed during molecular docking. For example, MD simulations have been used to explore the stability of the complex between lappaconitine analogs and the NaV1.7 channel, providing insights into the durability and nature of the binding. aurorabiomed.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help refine the understanding of the inhibitory mechanism at an atomic level.

In Silico Prediction of Activity Spectra (e.g., PASS) and Potential Biological Roles

In silico tools for predicting the biological activity spectra of compounds, such as PASS (Prediction of Activity Spectra for Substances), analyze a molecule's structure to forecast its likely pharmacological effects, mechanisms of action, and potential toxicities. The prediction is based on structure-activity relationships derived from a large database of known bioactive compounds. aurorabiomed.com A predicted spectrum is given as probabilities for a substance to be "active" (Pa) or "inactive" (Pi) for a specific biological function.

While no specific PASS prediction results for this compound are publicly documented, its biological activities can be inferred from its close structural relationship to lappaconitine and from existing pharmacological data. This compound is a major metabolite of lappaconitine and is known to share its primary activities. mdpi.comresearchgate.net The principal established roles are as an antiarrhythmic and analgesic agent, stemming from its function as a sodium channel blocker. mdpi.commdpi.com

Based on the broader activities of lappaconitine, the potential biological roles for this compound could extend to:

Anti-inflammatory activity : This is supported by molecular docking studies showing lappaconitine's interaction with COX-2. mdpi.com

Anti-tumor activity : Lappaconitine has been shown to inhibit various tumor cells, suggesting a similar potential for this compound. mdpi.com

Local anesthetic effects : This is consistent with its mechanism as a sodium channel blocker. nih.gov

These potential roles highlight areas for future experimental investigation into the full therapeutic profile of this compound.

Advanced QSAR Modeling for Predictive Design of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. colab.ws These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent and safer analogs.

A specific QSAR study was conducted on a series of 15 diterpenoid alkaloids, including this compound (N-deacetyllappaconitine), to model their anti-inflammatory activity based on rat paw edema data. colab.ws The study used the Partial Least Squares (PLS) method to develop a model with high predictive power (R² = 0.981, Q² = 0.92). The model incorporated a range of 3D structure parameters calculated using HyperChem software, demonstrating the importance of steric, electronic, and physicochemical properties in determining anti-inflammatory potency. colab.ws

Table 2: Descriptors Used in the QSAR Model for Anti-inflammatory Activity of Diterpenoid Alkaloids Including this compound colab.ws
Descriptor AbbreviationDescriptor NameDescriptor Type
SAASurface Area (approx.)Steric/Topological
SAGSurface Area (grid)Steric/Topological
VOLVolumeSteric
HEHydration EnergyPhysicochemical
LogPLogarithm of Partition CoefficientPhysicochemical (Lipophilicity)
REFRefractivityPhysicochemical
POLPolarizabilityElectronic
MASSMassSteric
BEBinding EnergyElectronic/Thermodynamic
HFHeat of FormationElectronic/Thermodynamic

Furthermore, 3D-QSAR and pharmacophore modeling have been applied to lappaconitine analogs to understand the structural requirements for analgesic activity. researchgate.net These advanced models provide a three-dimensional map of the features necessary for a molecule to bind effectively to its target, offering valuable guidance for the future structural modification and optimization of this compound-based analgesics. researchgate.netaurorabiomed.com Such studies are crucial for separating the desired analgesic effects from the toxic effects, a key challenge in developing safer diterpenoid alkaloid drugs. aurorabiomed.com

Research Trends, Challenges, and Future Perspectives in Puberanidine Research

Current Knowledge Gaps and Unexplored Research Avenues for Puberanidine

This compound is a naturally occurring norditerpenoid alkaloid (NDA) found in various plant species, including those of the Aconitum and Delphinium genera. rsc.orgpageplace.de It is structurally identified as N-deacetyllappaconitine, a natural analogue and metabolite of the better-known alkaloid, lappaconitine (B608462). rsc.orgresearchgate.net While it is known to share some of the biological activities of lappaconitine, such as analgesic and anti-arrhythmic properties, the full extent of its pharmacological profile remains largely uncharted. rsc.orgmedkoo.com

The primary knowledge gaps in this compound research include:

Incomplete Biosynthetic Pathway: A significant gap exists in understanding the complete biosynthetic pathway of norditerpenoid alkaloids in general. rsc.orgresearchgate.net While the precursor molecules are known, many of the specific enzymatic steps leading to the complex structure of this compound have not been elucidated. This hinders efforts in metabolic engineering and synthetic biology for its production.

Mechanism of Action: Although this compound exhibits analgesic effects, potentially through interaction with P2X₃ receptors similar to lappaconitine, its precise molecular targets and mechanisms of action are not fully understood. rsc.org Further investigation is needed to confirm its targets and explore other potential pathways, especially concerning its noted anti-tumor activity. medkoo.com

Full Pharmacological Spectrum: Research has primarily focused on activities analogous to its parent compound. Comprehensive screening of this compound against a wider range of biological targets could uncover novel therapeutic applications.

Metabolic Fate: While identified as a metabolite of lappaconitine, the complete metabolic pathway of this compound itself within various biological systems has not been thoroughly investigated. rsc.org Metabolomic studies have detected its presence, but a full picture of its absorption, distribution, metabolism, and excretion (ADME) profile is needed. researchgate.netacs.org

Future research should focus on gene discovery and enzyme characterization to map its biosynthesis, employ advanced molecular techniques to deconstruct its mechanism of action, and conduct broad pharmacological screening to identify new therapeutic potentials.

This compound as a Lead Compound: Strategies for Optimization and Analog Development in Drug Discovery

A lead compound is a chemical structure with promising biological activity that serves as a starting point for developing a new drug through chemical modifications. libretexts.orgwikipedia.org this compound is an excellent candidate for a lead compound due to several key factors. rsc.org Its known biological activities, coupled with a lower toxicity profile compared to other Aconitum alkaloids like aconitine, make it a safer foundation for drug design. rsc.org

The chemical structure of this compound, particularly its N-deacetyl group, presents a strategic site for modification. rsc.orgcymitquimica.com This allows for the creation of a diverse library of N-acyl analogs, a strategy successfully employed for other deacetylated natural products like N-deacetylcolchicine. epo.org By synthesizing and testing these new derivatives, researchers can perform detailed Structure-Activity Relationship (SAR) studies. rsc.orgnih.gov The goal of these studies is to optimize the compound's properties by enhancing its potency, improving its selectivity for the desired biological target, and refining its pharmacokinetic parameters to be more "drug-like". rsc.orglibretexts.orgtaylorandfrancis.com

Norditerpenoid alkaloids are considered prime candidates for computational drug design, which can accelerate the optimization process by predicting the properties of virtual analogs before their synthesis. rsc.org

Table 1: Strategies for this compound Lead Optimization

Strategy Description Rationale
Analog Synthesis Creation of new molecules by modifying the this compound structure, primarily at the N-deacetyl position. To explore chemical space and improve therapeutic properties. libretexts.org
Structure-Activity Relationship (SAR) Studies Systematic evaluation of how specific structural changes in analogs affect biological activity. To identify the key chemical features responsible for desired effects and to guide further modifications. rsc.orgnih.gov
Computational Modeling Using computer simulations to predict the binding affinity and pharmacokinetic properties of potential analogs. To prioritize the synthesis of the most promising compounds, saving time and resources. rsc.org

| Pharmacokinetic Profiling | In vitro and in vivo testing of absorption, distribution, metabolism, and excretion (ADME) of new analogs. | To ensure the optimized compound can reach its target in the body and persist for a therapeutic duration. taylorandfrancis.com |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, which provide a global assessment of different types of biological molecules, are revolutionizing natural product research. humanspecificresearch.orgnih.gov The integration of metabolomics, proteomics, and transcriptomics offers a powerful, systems-level approach to studying this compound.

Metabolomics: This technology focuses on the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org Liquid chromatography-mass spectrometry (LC-MS) based metabolomic profiling has already been instrumental in identifying this compound in various plant extracts, such as Panax notoginseng and Morus alba. researchgate.netacs.orgresearchgate.net It can also be used to track the metabolic fate of this compound in preclinical studies.

Transcriptomics & Proteomics: These fields analyze the complete set of RNA transcripts and proteins, respectively. humanspecificresearch.org When a biological system is treated with this compound, transcriptomic and proteomic analyses can reveal which genes and proteins are affected. This provides crucial clues about the compound's mechanism of action and can help identify its molecular targets. frontiersin.org

Integrated Omics: The true power lies in combining these approaches. For instance, a combined transcriptome and metabolome analysis of plant tissues can help identify the genes and enzymes involved in the this compound biosynthetic pathway. researchgate.nethapres.com In pharmacological studies, integrating omics data can build a comprehensive picture of the cellular response to this compound, from gene expression changes to alterations in protein levels and metabolic pathways. researchgate.net

Analysis of Patent Literature and Intellectual Property Landscape for this compound and Related NDA Compounds

An analysis of the patent landscape reveals that while patents specifically for the isolated natural compound this compound are not prominent, there is significant intellectual property activity surrounding related N-deacetyl-N-acyl compounds. This suggests a clear strategy for future patent applications related to this compound.

The intellectual property landscape for similar compounds, such as N-deacetylthiocolchicine, focuses on:

Novel Derivatives: Patents are often granted for new chemical entities (NCEs) created by modifying the core structure. epo.orgipindia.gov.ingoogleapis.com For this compound, this would involve novel N-acyl analogs.

Methods of Synthesis: The processes for creating these new derivatives can also be patented. google.com.pg

Pharmaceutical Compositions: Formulations containing the novel compounds for specific therapeutic uses are a common subject of patents. google.la

Therapeutic Use: A new medical use for a known or novel compound can be patented (method-of-use patents).

Therefore, the intellectual property strategy for this compound research would likely center on the synthesis of novel, therapeutically active analogs and demonstrating their efficacy in specific disease models, thereby creating a portfolio of patents covering the compounds, their synthesis, and their applications.

Advancements in Synthetic Biology and Metabolic Engineering for Sustainable Alkaloid Production (Future outlook)

The production of many valuable plant-derived alkaloids is often limited by their low natural abundance, slow plant growth, and complex chemical syntheses. mdpi.com Synthetic biology and metabolic engineering present a highly promising solution for the sustainable and scalable production of alkaloids like this compound. nih.govimperial.ac.uk

This approach involves elucidating the compound's biosynthetic pathway and then transferring the necessary genes into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (E. coli). univ-tours.frfrontiersin.org These engineered microbes can then be grown in large-scale fermenters to produce the desired alkaloid from simple sugars, a process known as heterologous production. nih.govresearchgate.net

Key future outlooks in this field include:

Pathway Elucidation: A critical first step is to identify all the enzymes involved in converting primary metabolites into this compound. This remains a significant challenge for complex NDAs. rsc.orguniv-tours.fr

Host Optimization: Engineering the metabolism of the microbial host to direct more resources towards alkaloid production and to tolerate potential toxicity of the product. mdpi.com

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their efficiency or even to create "new-to-nature" alkaloids with potentially enhanced therapeutic properties. mdpi.com

Cell-Free Systems: Developing systems that use the purified biosynthetic enzymes in a reactor, bypassing the need for a living host organism altogether.

These advancements could not only provide a stable supply of this compound for research and development but also accelerate the production of advanced intermediates for creating novel drug analogs. nih.gov

Ethical Considerations and Refinement of Preclinical Animal Research in Alkaloid Studies

Ethical considerations are paramount in all stages of drug discovery, particularly in the preclinical evaluation of natural compounds like alkaloids. unesp.br A fundamental ethical principle is that the potential benefits of the research must outweigh the harms, especially in animal studies. nih.gov

Key ethical considerations and refinements in preclinical alkaloid research include:

Scientific Rigor: Preclinical studies must be rigorously designed, conducted, and reported to ensure that the data are reliable and reproducible. nih.gov Poorly designed studies that yield inconclusive results are unethical as they waste animal lives and resources.

The 3Rs Principle: Researchers must adhere to the principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (modifying procedures to minimize animal pain and distress). slideshare.net

Standardization and Safety: For plant-derived compounds, it is crucial to use standardized extracts or purified compounds to ensure consistent results. researcher.life Thorough toxicological and safety assessments must be conducted before any consideration of human trials. researcher.life

Translational Relevance: The animal models used should be as relevant as possible to the human condition being studied to increase the likelihood that the findings will translate to clinical success. nih.gov Difficulties in this area require continuous refinement of models.

Moving forward, the scientific community must continue to develop and validate non-animal testing methods and ensure that all animal research is conducted under the highest ethical standards to build a solid and trustworthy foundation for the potential clinical development of this compound-based therapeutics. researchgate.net

Q & A

Q. What are the key structural and functional characteristics of Puberanidine that necessitate its study in pharmacological research?

Methodological Answer: Begin with spectroscopic analysis (e.g., NMR, IR) to confirm molecular structure, followed by in vitro assays to evaluate receptor-binding affinity. Cross-reference databases like PubChem for physicochemical properties and prioritize studies on its stereochemical stability under varying pH conditions .

Q. How can researchers design a robust protocol for synthesizing this compound with high purity for preclinical studies?

Methodological Answer: Optimize synthetic pathways using catalytic asymmetric synthesis to minimize enantiomeric impurities. Validate purity via HPLC-UV/Vis and LC-MS, ensuring reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst loading) in triplicate .

Q. What in vitro models are most suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Use cell lines expressing target receptors (e.g., GPCRs, ion channels) for dose-response assays. Include positive/negative controls and validate results with calcium flux or cAMP assays. Prioritize models with translational relevance to human physiology, such as HEK293 or CHO cells .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic data across different in vivo models be systematically resolved?

Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences and validate with crossover studies in rodent and non-rodent models .

Q. What experimental strategies can elucidate the molecular mechanisms underlying this compound’s off-target effects?

Methodological Answer: Employ CRISPR-Cas9 gene editing to knockout suspected off-target receptors in cell models. Combine transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to map signaling pathways. Validate findings with competitive binding assays and molecular dynamics simulations .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity in preclinical models?

Methodological Answer: Implement a staggered dosing regimen with histopathological endpoints (e.g., organ weight, serum biomarkers). Use mixed-effects models to account for inter-individual variability and include recovery cohorts to evaluate reversibility of adverse effects .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for handling heteroscedasticity in dose-response data for this compound?

Methodological Answer: Apply weighted least squares regression or log-transformation to stabilize variance. Use non-parametric methods (e.g., Kruskal-Wallis) if normality assumptions are violated. Report effect sizes with 95% confidence intervals to enhance comparability across studies .

Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships (SAR)?

Methodological Answer: Train neural networks on curated datasets of analogous compounds using descriptors like molecular fingerprints and docking scores. Validate models with leave-one-out cross-validation and SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when using animal models in this compound research?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and include humane endpoints (e.g., weight loss >20%). Share raw data via repositories like Zenodo to facilitate transparency .

Q. How can researchers mitigate batch-to-batch variability in this compound samples during multi-center trials?

Methodological Answer: Standardize synthesis protocols across collaborators using SOPs. Implement blinded QC testing with reference standards and inter-laboratory validation via round-robin studies. Use ANOVA to quantify and adjust for batch effects in downstream analyses .

Literature and Knowledge Gaps

Q. What systematic review frameworks are effective for identifying knowledge gaps in this compound’s therapeutic potential?

Methodological Answer: Follow PRISMA guidelines to screen primary literature. Use tools like Covidence for data extraction and GRADE for evidence quality assessment. Map gaps using PICO (Population, Intervention, Comparison, Outcome) frameworks to prioritize future studies .

Q. How can researchers reconcile discrepancies between computational predictions and empirical data for this compound’s binding affinity?

Methodological Answer: Re-optimize force fields in molecular docking software using experimental crystallographic data. Perform free-energy perturbation (FEP) calculations to refine binding energy estimates and validate with surface plasmon resonance (SPR) assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.